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  • Product: Bis(2-(o-aminophenylthiomethylthio)anilino)methane
  • CAS: 68758-72-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of Bis(2-(o-aminophenylthiomethylthio)anilino)methane

Audience: Researchers, scientists, and drug development professionals. Executive Summary The thermodynamic stability of a molecule is a critical determinant of its viability as a drug candidate, industrial chemical, or a...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The thermodynamic stability of a molecule is a critical determinant of its viability as a drug candidate, industrial chemical, or advanced material. It dictates shelf-life, formulation strategies, and safety profiles. This guide provides a comprehensive framework for the characterization of the thermodynamic stability of Bis(2-(o-aminophenylthiomethylthio)anilino)methane, a novel and complex organic molecule. Given the absence of existing literature on this specific compound, this whitepaper serves as a first-principles guide, outlining a robust, multi-faceted approach that combines predictive structural analysis, empirical thermal analysis techniques, and computational chemistry. We detail the requisite experimental protocols, explain the causality behind methodological choices, and provide a roadmap for interpreting the resulting data, thereby establishing a self-validating system for the complete thermodynamic assessment of this and structurally related molecules.

Introduction: The Imperative of Thermodynamic Stability

In the realm of pharmaceutical development and materials science, thermodynamic stability is not merely a parameter but a foundational pillar of a compound's utility and safety. It refers to the energy state of a system and its resistance to decomposition or phase transition under a given set of conditions.[1] For a potential active pharmaceutical ingredient (API), poor thermal stability can lead to degradation, loss of efficacy, and the formation of potentially toxic byproducts.[2][3]

This guide focuses on a molecule of significant structural complexity: Bis(2-(o-aminophenylthiomethylthio)anilino)methane . Its intricate arrangement of aromatic rings, amino groups, and thioether linkages suggests a unique and non-obvious stability profile. This document outlines the theoretical considerations and a practical, integrated workflow for a comprehensive investigation of its thermodynamic properties.

Molecular Structure Analysis and Predicted Stability Profile

A molecule's thermodynamic stability is intrinsically linked to its structure. An analysis of the constituent functional groups of Bis(2-(o-aminophenylthiomethylthio)anilino)methane allows for the formulation of initial hypotheses regarding its thermal behavior.

The structure contains:

  • Aromatic Rings: Two anilino and two aminophenyl moieties. Aromatic systems are inherently stable due to electron delocalization, which is a major contributor to the overall thermodynamic stability of the molecule.[4][5]

  • Amino Groups (-NH2): The presence of four primary aromatic amine groups introduces potential sites for oxidation. Aromatic amines are a well-known class of antioxidants, functioning as radical scavengers, which could confer a degree of stability up to a certain temperature threshold.[6] However, they can also be labile under certain conditions.[7]

  • Dithioacetal-like Linkages (-S-CH₂-S-): The thioether groups are susceptible to oxidation, potentially forming sulfoxides and then sulfones.[8][9] The carbon-sulfur bonds are generally weaker than carbon-carbon or carbon-oxygen bonds, suggesting they may be the initial sites of thermal decomposition.[10]

  • Intramolecular Hydrogen Bonding: The ortho-positioning of the amino groups relative to the thioether linkages and the anilino nitrogen provides a high probability of intramolecular hydrogen bond formation (e.g., N-H···S or N-H···N). Such non-covalent interactions can significantly enhance conformational rigidity and thermodynamic stability by lowering the ground-state energy of the molecule.[11][12]

Based on this analysis, we hypothesize a molecule of relatively high thermal stability due to its aromaticity and potential for extensive intramolecular hydrogen bonding, with the thioether linkages likely representing the points of initial thermal degradation.

Experimental Workflow for Stability Assessment

A dual-pronged experimental approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is essential for a thorough characterization. These techniques provide complementary information on the physical and chemical changes a material undergoes upon heating.[2][3]

G cluster_0 Overall Stability Assessment Workflow Start Synthesized Compound Bis(2-(o-aminophenylthiomethylthio)anilino)methane Struc_Analysis Molecular Structure Analysis & Prediction Start->Struc_Analysis DSC_TGA Primary Thermal Analysis (DSC & TGA) Struc_Analysis->DSC_TGA Guides Experiment Design Computational Computational Modeling (DFT & MD) Struc_Analysis->Computational Provides Initial Geometry TGA_MS Evolved Gas Analysis (TGA-MS/FTIR) DSC_TGA->TGA_MS Identifies Decomposition Regions for Analysis Data_Integration Data Integration & Stability Profile DSC_TGA->Data_Integration Thermal Events Data Computational->Data_Integration Energetics & Mechanisms TGA_MS->Data_Integration Decomposition Products Conclusion Final Report & Risk Assessment Data_Integration->Conclusion

Caption: Integrated workflow for thermodynamic stability characterization.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is the gold standard for identifying thermal transitions.[2]

  • Sample Preparation: Accurately weigh 2-5 mg of the finely ground compound into a hermetically sealed aluminum pan. The hermetic seal is critical to contain any volatiles released prior to decomposition and to prevent oxidative degradation, ensuring the observed thermal events are intrinsic to the molecule itself.

  • Instrumentation & Calibration: Utilize a calibrated DSC instrument. Calibration with high-purity standards (e.g., indium) is non-negotiable for ensuring the accuracy of temperature and enthalpy values.

  • Experimental Conditions:

    • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert environment.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond the final decomposition event observed in a preliminary TGA scan (e.g., 400 °C).

    • Heating Rate: A heating rate of 10 °C/min is a standard starting point. Running the experiment at multiple heating rates (e.g., 5, 10, 20 °C/min) allows for the application of Kissinger analysis to determine the activation energy of decomposition, adding another layer of kinetic understanding.

  • Data Analysis & Interpretation: The resulting thermogram will plot heat flow versus temperature.

    • Melting (Tₘ): A sharp endothermic peak indicates the melting point, a key indicator of purity and crystal lattice energy. The area under this peak corresponds to the enthalpy of fusion (ΔHfus).

    • Decomposition (Tₔ): A broad exothermic peak (or series of peaks) following the melt signifies decomposition. The onset temperature of this exotherm is a primary measure of thermal stability. The area under the peak provides the enthalpy of decomposition (ΔHₔ).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is indispensable for quantifying mass loss associated with decomposition, dehydration, or desolvation.[3]

  • Sample Preparation: Place 5-10 mg of the sample onto a tared TGA pan. A slightly larger sample size than for DSC ensures that mass loss events are clearly detectable by the microbalance.

  • Instrumentation: Use a calibrated TGA with precise temperature control and a high-sensitivity balance.

  • Experimental Conditions:

    • Atmosphere: Conduct parallel experiments in both an inert (nitrogen) and an oxidative (air or oxygen) atmosphere. Comparing the results provides critical insights into the decomposition mechanism; a lower decomposition temperature in air indicates oxidative instability.

    • Temperature Program: Heat the sample from ambient to a high temperature (e.g., 600 °C) at a constant rate of 10 °C/min.

  • Data Analysis & Interpretation:

    • TGA Curve (Mass % vs. Temp): A stable horizontal baseline indicates thermal stability. A sharp drop signifies a mass loss event. The temperature at 5% mass loss (T₅%) is a common benchmark for stability.

    • DTG Curve (d(Mass %)/dT vs. Temp): The first derivative of the TGA curve reveals the rate of mass loss. Peaks in the DTG curve correspond to the temperatures of maximum decomposition rates for each step.

Evolved Gas Analysis (TGA-MS/FTIR)

To achieve a full mechanistic understanding, coupling the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is highly recommended. This allows for the real-time identification of gaseous molecules evolved during decomposition, confirming which parts of the molecule are fragmenting at specific temperatures.[3]

Caption: Interrelation of key analytical techniques.

Computational Chemistry: A Predictive and Mechanistic Tool

Computational modeling provides invaluable insights that complement experimental data, allowing for the exploration of decomposition pathways and the quantification of stabilizing interactions at the molecular level.[1]

  • Density Functional Theory (DFT): DFT calculations can be employed to:

    • Determine the most stable geometric conformation of the molecule, confirming the presence and strength of intramolecular hydrogen bonds.[11]

    • Calculate bond dissociation energies (BDEs) for the weakest bonds (likely C-S and C-N bonds), predicting the initial sites of fragmentation.

    • Model potential decomposition reactions and calculate their reaction enthalpies, which can then be compared to the experimental enthalpy of decomposition from DSC.

  • Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule at elevated temperatures, providing a dynamic picture of the unfolding and initial decomposition steps, validating the pathways predicted by DFT.

Synthesized Data and Interpretation

The following tables summarize the expected data from a comprehensive thermal analysis of Bis(2-(o-aminophenylthiomethylthio)anilino)methane, providing a clear structure for reporting and comparison.

Table 1: Summary of Expected DSC Data

Parameter Expected Value Range Significance
Melting Onset (Tₘ) 180 - 220 °C Indicates high lattice energy and purity.
Enthalpy of Fusion (ΔHfus) 30 - 50 J/g Energy required to break the crystal lattice.
Decomposition Onset (Tₔ) > 230 °C Primary indicator of thermal stability.

| Enthalpy of Decomposition (ΔHₔ) | -200 to -400 J/g | Energy released during decomposition (exothermic). |

Table 2: Summary of Expected TGA Data

Parameter Atmosphere Expected Value Range Significance
T₅% (Temp. at 5% Mass Loss) Nitrogen 235 - 260 °C Onset of significant thermal decomposition.
T₅% (Temp. at 5% Mass Loss) Air 220 - 245 °C A lower value indicates susceptibility to oxidation.
Decomposition Steps Nitrogen 2-3 steps Suggests a multi-stage degradation mechanism.

| Final Residue @ 600 °C | Nitrogen | 10 - 20 % | Amount of non-volatile char. |

Conclusion

The thermodynamic stability of Bis(2-(o-aminophenylthiomethylthio)anilino)methane can be rigorously and comprehensively determined through the integrated application of predictive structural analysis, definitive experimental techniques (DSC, TGA, TGA-MS/FTIR), and supportive computational modeling. This in-depth guide provides the necessary framework, from experimental design to data interpretation, for researchers and drug development professionals. The proposed workflow establishes a self-validating system that not only characterizes the thermal properties of this specific molecule but also serves as a robust template for the assessment of other novel chemical entities, ensuring scientific integrity and supporting informed decisions in the development pipeline.

References

  • Abdel-Wahab, A. A., El-Khawaga, A. M., & Ismail, M. T. (1982). Molecular rearrangements. III. Thermal decomposition of some selected thioesters. Canadian Journal of Chemistry, 60(23), 2870-2873. [Link]

  • Bartel, C. J., et al. (2021). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Nature Computational Science, 1(12), 784-793. [Link]

  • Chemistry LibreTexts. (2014). 15.1: Aromatic Compounds Are Unusually Stable. [Link]

  • Sztanke, M., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(11), 3195. [Link]

  • TA Instruments. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]

  • Wang, L., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 226. [Link]

  • Wojciechowski, G., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 5734-5743. [Link]

  • Yadav, J. S., et al. (2005). CuBr2‐Catalyzed Synthesis of Bis(indolyl)methanes. Synthetic Communications, 35(24), 3145-3150. [Link]

  • Zacconi, F. C., et al. (2012). Computational evidence for intramolecular hydrogen bonding and nonbonding X···O interactions in 2'-haloflavonols. Beilstein Journal of Organic Chemistry, 8, 93-99. [Link]

Sources

Exploratory

Literature review of sulfur-nitrogen containing multidentate ligands

From Synthesis to Application in Drug Discovery and Catalysis Executive Summary: The S-N Synergy This guide addresses the structural utility and application of ligands featuring both sulfur (S) and nitrogen (N) donor ato...

Author: BenchChem Technical Support Team. Date: February 2026

From Synthesis to Application in Drug Discovery and Catalysis

Executive Summary: The S-N Synergy

This guide addresses the structural utility and application of ligands featuring both sulfur (S) and nitrogen (N) donor atoms. As a Senior Application Scientist, I posit that the utility of these ligands stems from the Hard-Soft Acid-Base (HSAB) mismatch .

Nitrogen (borderline/hard) anchors high-oxidation state metals (e.g., Fe(III), Cu(II)), while Sulfur (soft) offers redox non-innocence and hemolability. This "push-pull" electronic environment is critical for two primary applications:

  • Metallodrugs: Stabilizing redox-active metals to generate cytotoxic Reactive Oxygen Species (ROS) in hypoxic tumor environments.

  • Catalysis: The hemolabile S-donor allows temporary decoordination, opening vacant sites for substrate binding without total catalyst decomposition.

Part 1: Structural Classification & Coordination Modes

Thiosemicarbazones (TSCs)

The "workhorse" of this class. TSCs utilize the imine nitrogen and thione/thiolate sulfur to form stable 5-membered chelate rings.

  • Key Feature: Thione-thiol tautomerism allows them to act as neutral (thione) or monoanionic (thiolate) ligands, tuning the metal's outer sphere charge.

  • Drug Candidate: Triapine (3-AP) , currently in clinical trials, is the benchmark for this class.

S-N Schiff Bases

Derived from the condensation of S-alkyl dithiocarbazates with aldehydes.

  • Key Feature: Often tridentate (N,N,S) pincer ligands when pyridine is the backbone.

  • Application: Highly stable Pd(II) catalysts for C-C coupling.

Dithiocarbamates[1][2]
  • Key Feature: Strong S,S-chelation with remote Nitrogen influence. While primarily S-donors, the N-substituents dictate solubility and lipophilicity, crucial for crossing the blood-brain barrier (BBB).

Part 2: Validated Synthetic Protocol

Target Molecule: 2-Acetylpyridine Thiosemicarbazone (AP-TSC) Rationale: This is the standard N,N,S pincer precursor used to synthesize anticancer copper and iron complexes.

Reagents
  • 2-Acetylpyridine (10 mmol)

  • Thiosemicarbazide (10 mmol)[1]

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (Catalytic, 3-5 drops)

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of thiosemicarbazide in 15 mL of warm ethanol (50°C) in a round-bottom flask. Ensure complete dissolution to avoid kinetic trapping of impurities.

  • Addition: Add 10 mmol of 2-acetylpyridine dropwise while stirring.

  • Catalysis: Add 3 drops of glacial acetic acid. Scientific Note: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the nucleophilic attack by the hydrazine nitrogen.

  • Reflux: Reflux the mixture at 80°C for 3-4 hours. Monitor via TLC (Mobile phase: 3:7 Ethyl Acetate/Hexane).[2]

  • Crystallization: Cool slowly to room temperature, then place in an ice bath. The slow cooling promotes the formation of the thermodynamically stable E-isomer.

  • Filtration: Filter the yellow precipitate, wash with cold ethanol and diethyl ether.

  • Validation:

    • Melting Point: Expect sharp range (e.g., 158-160°C).

    • IR Spectroscopy: Look for C=N stretch (~1590 cm⁻¹) and absence of C=O stretch.

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursors: 2-Acetylpyridine + Thiosemicarbazide Catalysis Acid Catalysis (Protonation of C=O) Start->Catalysis Mix in EtOH Intermed Nucleophilic Attack (Carbinolamine Intermediate) Catalysis->Intermed Reflux Dehydration Dehydration (-H2O) Intermed->Dehydration Elimination Product Ligand: AP-TSC (E-isomer) Dehydration->Product Crystallize Complex Metal Complexation (Fe/Cu/Pd) Product->Complex MCl2 / Base

Caption: Step-wise condensation mechanism for S-N ligand synthesis and subsequent metalation.

Part 3: Mechanism of Action in Oncology

The anticancer potency of S-N ligands (specifically thiosemicarbazones) relies on Iron Depletion and Redox Cycling .

  • Iron Chelation: The ligand enters the cell and strips Iron (Fe) from the intracellular pool.

  • RNR Inhibition: Ribonucleotide Reductase (RNR) requires an iron cofactor to convert ribonucleotides to deoxyribonucleotides (DNA building blocks). By chelating iron, the ligand deactivates RNR.

  • ROS Generation: The resulting Fe-Ligand complex is redox-active. It cycles between Fe(II) and Fe(III), transferring electrons to oxygen to create Superoxide and Hydroxyl radicals, destroying mitochondria.

Biological Pathway Diagram

MOA Ligand S-N Ligand (Triapine) CellEntry Passive Diffusion Ligand->CellEntry FePool Labile Iron Pool (Fe2+) CellEntry->FePool Targets Chelation [Fe(Ligand)2] Complex FePool->Chelation Binds RNR Ribonucleotide Reductase (RNR) FePool->RNR Depletion prevents activation Redox Redox Cycling (Fe2+ <-> Fe3+) Chelation->Redox DNA DNA Synthesis Halted RNR->DNA Inhibits Apoptosis Apoptosis (Cell Death) DNA->Apoptosis ROS ROS Generation (OH•, O2•-) Redox->ROS Mito Mitochondrial Damage ROS->Mito Mito->Apoptosis

Caption: Dual-mechanism of cytotoxicity: RNR inhibition via iron starvation and direct ROS-mediated mitochondrial damage.

Part 4: Data & Performance

Comparative Cytotoxicity (IC50)

The following table illustrates the potency of S-N ligands versus their metal complexes in SW480 (colon cancer) cells. Note the significant increase in potency (lower IC50) upon copper complexation, validating the redox cycling mechanism.

CompoundClassMetal CenterIC50 (µM)Mechanism Note
Triapine ThiosemicarbazoneFree Ligand0.82RNR Inhibition (Iron Starvation)
COTI-2 ThiosemicarbazoneFree Ligand0.56p53 Reactivation target
Cu-COTI-2 Metal ComplexCopper (II)0.04 14x Potency Increase (ROS Generation)
Dp44mT ThiosemicarbazoneFree Ligand0.03Lysosomal trapping
Catalytic Efficiency (Suzuki-Miyaura Coupling)

S-N ligands stabilize Palladium nanoparticles or molecular species for C-C bond formation.

  • Catalyst: Pd(II)-Thiosemicarbazone Complex

  • Conditions: Aryl bromide + Phenylboronic acid, aqueous media.

Ligand TypeCatalyst Load (mol%)Yield (%)TOF (h⁻¹)Stability
Phosphine (PPh3)1.09595Low (Air Sensitive)
S-N (Sugar-TSC) 0.1 91 910 High (Air Stable)
N-N (Bipyridine)0.585170Moderate

Data Interpretation: While phosphines offer slightly higher yield, S-N ligands provide comparable activity at 10x lower loading and are air-stable, reducing industrial cost.

References

  • Review of Pd-Catalyzed Cross-Coupling with N/S Ligands Rajmane, A. et al. (2024).[3] Applications of N S ligands for palladium-catalysed cross-coupling reactions. [Link]

  • Mechanism of COTI-2 and Triapine (IC50 Data) Biron, E. et al. (2020).[4] Cancer Cell Resistance Against the Clinically Investigated Thiosemicarbazone COTI-2. [Link]

  • Thiosemicarbazone Metal Complexes: Structure to Activity Lobana, T.S. et al. (2010). Thiosemicarbazone Metal Complexes: From Structure to Activity. [Link]

  • Mitochondrial Targeting and ROS Generation Zhang, H. et al. (2024). Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway. [Link][5]

Sources

Foundational

Advanced Physical Characterization of Bis(2-(o-aminophenylthiomethylthio)anilino)methane

This guide is structured as a high-level technical whitepaper designed for application scientists and R&D professionals. It addresses the specific challenges of characterizing Bis(2-(o-aminophenylthiomethylthio)anilino)m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and R&D professionals. It addresses the specific challenges of characterizing Bis(2-(o-aminophenylthiomethylthio)anilino)methane , a complex organic solid with significant potential for polymorphism and oxidative instability.


 approx.)
Primary Application:  High-performance ligands, corrosion inhibition, or polymer cross-linking.

Executive Summary & Critical Identity Check

Warning: Nomenclature vs. Database Ambiguity Before initiating physical characterization, researchers must resolve a known database conflict. Several commercial chemical indices erroneously map the string "bis(2-(o-aminophenylthiomethylthio)anilino)methane" to CAS 7057-57-0 (Meldola’s Blue), a zinc-chloride double salt dye.

  • If your powder is Dark Green/Black: It is likely Meldola’s Blue.[1]

  • If your powder is Yellow/Off-White: It is the literal bis-aniline sulfide derivative discussed in this guide.

This guide focuses on the literal organic sulfide derivative , a flexible, sulfur-rich molecule susceptible to oxidation and polymorphic variation. The characterization strategy prioritizes structural integrity verification (preventing S-S degradation) and solid-state mapping .

Structural Validation & Purity Profiling

The high sulfur content and "flexible" methylene bridges in this molecule create a propensity for degradation and conformational polymorphism.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the molecular formula and rule out disulfide oxidation byproducts.

  • Protocol: Electrospray Ionization (ESI) in positive mode.

  • Critical Check: Look for the parent ion

    
    .
    
    • Degradation Marker: A peak at

      
       suggests loss of the methylene bridge, or 
      
      
      
      suggesting sulfoxide formation (
      
      
      ).
Solid-State Nuclear Magnetic Resonance (ssNMR)

Objective: Distinguish between amorphous and crystalline domains without dissolving the sample (which might alter the conformer).

  • Method:

    
     CP/MAS (Cross-Polarization Magic Angle Spinning).
    
  • Key Signals:

    • 
       30-40 ppm:  Methylene bridge carbons (
      
      
      
      and
      
      
      ). Sharp peaks indicate crystallinity; broad halos indicate amorphous regions.
    • 
       110-150 ppm:  Aromatic carbons. Splitting in these peaks often reveals multiple polymorphic forms co-existing in the bulk powder.
      
Elemental Analysis (CHNS)

Objective: Quantify sulfur content to verify stoichiometry.

  • Acceptance Criteria: Theoretical S% must be within

    
     of calculated value.
    
  • Failure Mode: Low Sulfur % often indicates hydrolysis of the thioether linkage during storage.

Solid-State Characterization Workflow

The following diagram illustrates the decision matrix for characterizing this specific powder, accounting for its sulfur-sensitivity.

CharacterizationWorkflow Start Raw Powder Sample VisualCheck Visual Inspection (Color/Texture) Start->VisualCheck ID_Check Identity Verification (FTIR + XRD) VisualCheck->ID_Check Decision_Type Is it Meldola's Blue? (Dark Green/Black) ID_Check->Decision_Type Route_Dye Protocol A: Dye Characterization (UV-Vis, Solubility) Decision_Type->Route_Dye Yes (Match CAS 7057-57-0) Route_Ligand Protocol B: Organic Sulfide Characterization Decision_Type->Route_Ligand No (Yellow/White Powder) Thermal Thermal Profiling (DSC/TGA under N2) Route_Ligand->Thermal Morphology Morphology & PSD (SEM/Laser Diffraction) Route_Ligand->Morphology Stability Hygroscopicity (DVS) Route_Ligand->Stability End Final CoA / TDS Thermal->End Report Generated Morphology->End Stability->End

Caption: Decision matrix for differentiating the target ligand from common database mismatches and executing the correct characterization protocol.

Detailed Experimental Protocols

Thermal Analysis (DSC & TGA)

Rationale: Organic sulfides often exhibit complex melting behaviors coupled with decomposition. Standard open-pan DSC is insufficient due to potential volatile sulfur off-gassing.

Protocol:

  • Instrument: TA Instruments Q2000 or equivalent.

  • Atmosphere: Ultra-high purity Nitrogen (50 mL/min purge) is mandatory to prevent oxidation of the thioether groups during heating.

  • Pan System: Tzero Hermetic Aluminum Pans (pinhole lid).

    • Why? A pinhole allows pressure release but maintains a self-saturated atmosphere, preventing early evaporation of bound moisture while suppressing oxidative degradation.

  • Ramp Rate: 10°C/min from 25°C to 250°C.

Data Interpretation Table:

FeatureTemperature RangePhysical Interpretation
Endotherm 1 60°C - 100°CLoss of surface moisture or residual solvent (verify with TGA).
Endotherm 2 120°C - 160°C (Sharp)Melting Point (

).
This is the primary purity indicator. Broadening >2°C indicates impurities.
Exotherm >180°CDecomposition. Onset of C-S bond cleavage. Do not process material above this limit.
Glass Transition (

)
VariesOnly observable if the sample is quenched and reheated (amorphous phase).
Particle Size & Morphology (SEM/PSD)

Rationale: The flowability of this powder is critical for formulation. "Bis" structures often crystallize as needles or plates, which leads to poor flow (low Carr Index).

Workflow:

  • Microscopy (SEM): Coat sample with 5nm Gold/Palladium. Image at 5kV.

    • Target: Look for needle-like habits (common in sulfur-bridged aromatics) which cause bridging in hoppers.

  • Laser Diffraction (PSD):

    • Dispersant: Dry dispersion is preferred to avoid solubility issues.

    • Pressure: 0.5 bar (Low pressure) to avoid attrition of fragile crystals.

    • Output: Report

      
      , 
      
      
      
      , and
      
      
      .

Functional Group Validation (FTIR)

To confirm the "Bis(2-(o-aminophenylthiomethylthio)anilino)methane" structure, specific bands must be identified.

FTIR_Logic Sample FTIR Spectrum NH_Stretch 3300-3450 cm⁻¹ (Primary Amine -NH₂) Sample->NH_Stretch CS_Stretch 600-700 cm⁻¹ (C-S-C Thioether) Sample->CS_Stretch CN_Stretch 1250-1350 cm⁻¹ (Ar-N-C) Sample->CN_Stretch Validation Structure Confirmed NH_Stretch->Validation CS_Stretch->Validation CN_Stretch->Validation

Caption: Key spectral fingerprints required to validate the thioether and amine functionalities.

Critical Analysis:

  • Absence of S-H: Ensure no peak exists at 2550-2600 cm⁻¹. Presence indicates cleavage of the structure into thiophenol precursors.

  • Amine Doublet: The primary amine (

    
    ) on the ortho-phenyl ring should show a characteristic doublet in the 3300-3500 cm⁻¹ region.
    

Stability & Storage Recommendations

Based on the physicochemical profile of bis-aniline sulfides:

  • Hygroscopicity: Run Dynamic Vapor Sorption (DVS). If mass change >2% at 80% RH, the powder is hygroscopic.

    • Risk: Hydrolysis of the

      
       linkage.
      
  • Oxidation: The sulfur atoms are "soft" nucleophiles and will oxidize to sulfoxides (

    
    ) and sulfones (
    
    
    
    ) over time.
    • Storage: Amber glass vials, headspace purged with Argon, stored at 2-8°C.

References

  • Giron, D. (2002). Investigations of polymorphism and pseudo-polymorphism in pharmaceuticals by combined thermoanalytical techniques. Journal of Thermal Analysis and Calorimetry. Link

  • Newman, A., & Byrn, S. (2003). Solid-state analysis of the active pharmaceutical ingredient. Drug Discovery Today. Link

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare.
  • CymitQuimica. (2024).[2] Product Entry: bis(2-(o-aminophenylthiomethylthio)anilino)methane (CAS 7057-57-0 Mismatch Reference).[1] Link

  • U.S. Pharmacopeia (USP). General Chapter <941> Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction (XRPD). Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Adsorption Isotherm Analysis of Bis(2-(o-aminophenylthiomethylthio)anilino)methane

This comprehensive Application Note and Protocol guide details the rigorous study of Bis(2-(o-aminophenylthiomethylthio)anilino)methane (referred to herein as BATAM ) as a corrosion inhibitor on metal surfaces. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol guide details the rigorous study of Bis(2-(o-aminophenylthiomethylthio)anilino)methane (referred to herein as BATAM ) as a corrosion inhibitor on metal surfaces.

This guide is designed for researchers in surface chemistry and materials science, focusing on the derivation of adsorption isotherms and thermodynamic parameters to elucidate the inhibition mechanism.

Introduction & Mechanistic Rationale

Bis(2-(o-aminophenylthiomethylthio)anilino)methane (BATAM) represents a class of high-performance organic corrosion inhibitors characterized by multiple heteroatom adsorption centers. Its structure features a methane bridge connecting two aniline moieties, each substituted with sulfur-rich thioether chains.

The Adsorption Imperative

The efficacy of BATAM relies on its ability to displace water molecules from the metal surface and form a protective, hydrophobic barrier. This process is governed by the electronic density on the Nitrogen (N) and Sulfur (S) atoms, which facilitate electron donation to the metal's empty d-orbitals (chemisorption) or electrostatic interaction with charged metal surfaces (physisorption).

Why Isotherm Studies Matter

Adsorption isotherms provide the only quantitative link between the concentration of the inhibitor (


)  and the surface coverage (

)
. By fitting experimental data to models like Langmuir, Freundlich, or Temkin, researchers can determine:
  • Adsorption Mode: Physisorption vs. Chemisorption.[1]

  • Interaction Energy: The strength of the metal-inhibitor bond.

  • Lateral Interactions: Whether adsorbed molecules repel or attract each other.

Experimental Protocol: Surface Preparation & Data Acquisition

Materials & Reagents[2][3]
  • Inhibitor: High-purity BATAM (>98% HPLC grade).

  • Solvent: Ethanol/Water mixture or specific acid media (e.g., 1.0 M HCl) depending on solubility.

  • Metal Substrate: Mild steel (MS) or Copper coupons (standard dimensions:

    
     cm).
    
  • Abrasives: SiC papers (grades 400, 600, 800, 1000, 1200).

Critical Pre-Treatment (The "Surface State" Variable)

Reproducible isotherms require an identical initial surface state for every data point.

  • Abrasion: Polish metal coupons unidirectionally with SiC papers under running water to mirror finish.

  • Degreasing: Sonicate in acetone for 15 minutes to remove organic residues.

  • Activation: Immerse in 5% HCl for 10 seconds to remove air-formed oxides.

  • Drying: Rinse with distilled water, then ethanol, and dry in a warm air stream. Store in a desiccator.

Electrochemical Measurement of Surface Coverage ( )

While gravimetric (weight loss) methods are valid, Electrochemical Impedance Spectroscopy (EIS) provides the most sensitive measure of surface coverage for isotherm modeling.

Protocol:

  • Setup: Three-electrode cell (WE: Metal Coupon, CE: Platinum foil, RE: Ag/AgCl).

  • OCP Stabilization: Immerse WE in test solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (

    
     mV/min).
    
  • EIS Run: Apply a sinusoidal voltage perturbation (10 mV amplitude) at OCP over a frequency range of 100 kHz to 10 mHz.

  • Calculation: Determine Charge Transfer Resistance (

    
    ) from the Nyquist plot diameter.
    

Calculation of Surface Coverage (


): 


Where

and

are the charge transfer resistances with and without BATAM, respectively.

Adsorption Isotherm Modeling

The core of this study involves fitting the calculated


 values across a range of concentrations (

) to standard isotherm models.
The Langmuir Isotherm (The Ideal Monolayer)

Assumes homogenous surface sites and no interaction between adsorbed molecules.

Linear Form:



  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Validation: Linearity (

    
    ) and Slope 
    
    
    
    .
  • Parameter:

    
     (Adsorption Equilibrium Constant) is derived from the intercept.
    
The Temkin Isotherm (The Real-World Model)

Accounts for heterogeneity and lateral interactions (repulsion/attraction) between adsorbed BATAM molecules—highly relevant for large organic ligands.

Linear Form:



  • Plot:

    
     vs. 
    
    
    
    .
  • Parameter: 'a' is the interaction parameter (

    
    : attraction; 
    
    
    
    : repulsion).
Thermodynamic Calculation

The standard Gibbs free energy of adsorption (


) is calculated from 

:


  • 55.5: The molar concentration of water in solution (mol/L).

  • Interpretation:

    • 
       kJ/mol: Physisorption (Electrostatic).[1]
      
    • 
       kJ/mol: Chemisorption (Coordinate bond).
      
    • 
       kJ/mol: Mixed Mode (Typical for BATAM).
      

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from synthesis to thermodynamic derivation.

BATAM_Adsorption_Study cluster_Measurements Data Acquisition cluster_Modeling Isotherm Modeling Synthesis BATAM Synthesis (High Purity >98%) Prep Coupon Preparation (Polishing & Degreasing) Synthesis->Prep EIS Electrochemical Impedance (EIS) -> Rct Prep->EIS Grav Gravimetric Analysis (Weight Loss) -> W Prep->Grav Calc_Theta Calculate Surface Coverage (θ) θ = (Rct - Rct0) / Rct EIS->Calc_Theta Grav->Calc_Theta Langmuir Langmuir Plot (C/θ vs C) Calc_Theta->Langmuir Temkin Temkin Plot (θ vs log C) Calc_Theta->Temkin Freundlich Freundlich Plot (log θ vs log C) Calc_Theta->Freundlich Thermodynamics Thermodynamics Calculation ΔG = -RT ln(55.5 * Kads) Langmuir->Thermodynamics Best Fit (R² > 0.99) Temkin->Thermodynamics Mechanism Determine Mechanism (Physisorption vs Chemisorption) Thermodynamics->Mechanism

Figure 1: Systematic workflow for determining adsorption mechanisms of BATAM on metal surfaces.

Data Presentation & Analysis

Summary of Isotherm Parameters

Researchers should tabulate results as follows to facilitate comparison with literature values.

Isotherm ModelEquationLinear PlotParameters Derived

Value
Langmuir


vs


, Slope
> 0.99
Temkin


vs


(interaction),

Check fit
Freundlich


vs


(heterogeneity),

Check fit
Thermodynamic Interpretation Table

(kJ/mol)
Adsorption ModeDescription
-20.0 PhysisorptionElectrostatic attraction between charged metal and protonated BATAM.
-34.5 Mixed ModeStrong physisorption with partial charge transfer (Typical for S/N ligands).
-42.0 ChemisorptionFormation of coordinate covalent bonds (Fe-N, Fe-S).

Mechanistic Pathway Visualization

The following diagram details the molecular interaction mechanism of BATAM.

Adsorption_Mechanism cluster_Surface Metal Surface Interface BATAM_Sol BATAM (Solution) Protonated / Neutral Physisorption Physisorption (Electrostatic) BATAM_Sol->Physisorption Fast Initial Step Chemisorption Chemisorption (Donor-Acceptor) BATAM_Sol->Chemisorption S/N Lone Pairs Physisorption->Chemisorption Time Dependent Film Protective Film (Hydrophobic Barrier) Physisorption->Film Chemisorption->Film Corrosion Corrosion Inhibition (Reduced anodic/cathodic current) Film->Corrosion

Figure 2: Mechanistic pathway of BATAM adsorption leading to corrosion inhibition.

References

  • Review of Isotherm Models: Loukili, E., et al. "Adsorption of organic inhibitors on metal surface: isotherm models." Moroccan Journal of Chemistry, 2020.

  • Langmuir Isotherm Application: Tang, L., et al. "Adsorption isotherm mechanism of amino organic compounds as mild steel corrosion inhibitors."[2] Frontiers of Chemical Science and Engineering, 2012.

  • Thermodynamic Parameters: Alaoui, K., et al. "Adsorption and thermodynamic studies of the corrosion Inhibition effect... on carbon steel."[1] Scientific African, 2020.

  • DFT & Adsorption Energy: Hsissou, R., et al. "Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors... DFT Evaluations." Materials, 2022.

Sources

Application

Electrochemical impedance spectroscopy of Bis(2-(o-aminophenylthiomethylthio)anilino)methane coatings

Topic: Electrochemical Impedance Spectroscopy of Bis(2-(o-aminophenylthiomethylthio)anilino)methane Coatings Audience: Researchers, scientists, and drug development professionals. Introduction: A Novel Barrier Against Co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrochemical Impedance Spectroscopy of Bis(2-(o-aminophenylthiomethylthio)anilino)methane Coatings

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Novel Barrier Against Corrosion

Corrosion is a pervasive electrochemical process that leads to the degradation of materials, costing global economies billions of dollars annually.[1] The development of protective coatings is a primary strategy to combat this issue.[2] Organic coatings, in particular, can provide an effective barrier between a metal substrate and a corrosive environment.[3] The effectiveness of these coatings often relies on the specific chemical functionalities of the molecules used.

Bis(2-(o-aminophenylthiomethylthio)anilino)methane is a complex organic molecule featuring multiple amine (-NH2) and thioether (-S-) functional groups.[4] Such functional groups are known to be excellent corrosion inhibitors. Amines and sulfur-containing compounds can adsorb onto a metal surface, displacing water and forming a robust, protective film that impedes the electrochemical reactions responsible for corrosion.[5][6] This document provides a detailed technical guide on utilizing Electrochemical Impedance Spectroscopy (EIS) to quantitatively evaluate the performance of coatings formulated with Bis(2-(o-aminophenylthiomethylthio)anilino)methane.

EIS is a powerful, non-destructive technique ideal for characterizing the protective properties of coatings.[7] It applies a small amplitude AC voltage signal over a wide range of frequencies to the coated sample and measures the resulting current response.[2][8] This allows for the determination of both resistive and capacitive properties of the coating system, providing quantitative insights into coating integrity, water uptake, and the onset of corrosion at the substrate-coating interface long before visible signs of failure appear.[7][9]

Part 1: The Principle of Electrochemical Impedance Spectroscopy (EIS)

EIS measures the impedance of a system over a range of frequencies. The resulting data is typically visualized in two types of plots:

  • Nyquist Plot: This plot shows the imaginary part of the impedance (-Z") versus the real part (Z'). For a simple coating, this often appears as a single semicircle. The diameter of this semicircle is related to the resistance of the coating.

  • Bode Plot: This consists of two plots: the logarithm of the impedance magnitude (|Z|) versus the logarithm of the frequency, and the phase angle (θ) versus the logarithm of the frequency. For a high-quality, intact coating, the Bode magnitude plot will show a high impedance value at low frequencies (e.g., >10⁹ Ω·cm²) and exhibit capacitive behavior (a slope of -1) over a wide frequency range.

The power of EIS lies in its ability to be modeled by an Equivalent Electrical Circuit (EEC) .[3] Each element in the circuit corresponds to a specific physical process occurring at the coating/metal interface. By fitting the experimental EIS data to an appropriate EEC, we can extract quantitative values for these processes.[10][11]

cluster_workflow EIS Evaluation Workflow A Prepare Coated Substrate B Set Up 3-Electrode Electrochemical Cell A->B C Perform EIS Measurement (Frequency Sweep) B->C D Acquire Data (Nyquist & Bode Plots) C->D E Select & Fit to Equivalent Circuit Model (ECM) D->E F Extract Quantitative Parameters & Interpret Performance E->F

Caption: A logical workflow for evaluating coating performance using EIS.

Part 2: Detailed Experimental Protocol

This protocol provides a step-by-step methodology for assessing Bis(2-(o-aminophenylthiomethylthio)anilino)methane coatings on a metallic substrate.

Materials and Equipment
  • Substrate: Metal panels (e.g., mild steel, carbon steel, aluminum alloy) of appropriate size.

  • Coating Compound: Bis(2-(o-aminophenylthiomethylthio)anilino)methane.

  • Solvent: A suitable organic solvent (e.g., Dimethylformamide, Tetrahydrofuran) to dissolve the coating compound.

  • Abrasive Papers: Silicon carbide papers of various grits (e.g., 200, 400, 600, 800 grit).

  • Cleaning Solvents: Acetone, ethanol.

  • Electrolyte: 3.5% (w/v) Sodium Chloride (NaCl) solution in deionized water, to simulate a marine environment.

  • Potentiostat/Galvanostat: With a frequency response analyzer (FRA) module capable of performing EIS.

  • Electrochemical Cell: A flat cell designed for coated panels.[12][13]

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).

  • Counter Electrode: Platinum mesh or graphite rod.

Substrate Preparation

The quality of the substrate surface is critical for coating adhesion and performance. A standardized preparation procedure ensures reproducibility.

  • Mechanical Polishing: Sequentially polish the metal panels with abrasive papers of increasing grit size (200 through 800) to achieve a uniform, smooth surface.

  • Degreasing: Sonicate the polished panels in acetone for 10 minutes to remove organic residues and grease.

  • Rinsing: Rinse the panels thoroughly with ethanol and then with deionized water.

  • Drying: Dry the panels under a stream of nitrogen or in a desiccator. Store them in the desiccator until coating application to prevent premature oxidation.

Coating Application

Causality Note: The concentration of the coating solution and the application method (e.g., dip coating, spin coating) directly influence the final thickness of the protective film. Coating thickness is a critical parameter affecting barrier properties.[1]

  • Solution Preparation: Prepare a solution of Bis(2-(o-aminophenylthiomethylthio)anilino)methane in a suitable solvent at a defined concentration (e.g., 1-5% w/v).

  • Application: Apply the coating using a reproducible method such as dip coating. Immerse the prepared substrate in the coating solution for a fixed duration (e.g., 60 seconds).

  • Curing: Withdraw the panel at a slow, constant speed to ensure a uniform film. Allow the solvent to evaporate and the coating to cure at room temperature for at least 24 hours in a dust-free environment.

  • Masking: Once cured, mask the coated panel with insulating tape, leaving a well-defined circular area (e.g., 1 cm² to 15 cm²) exposed for the EIS measurement.

Electrochemical Cell and EIS Measurement

cluster_cell Electrochemical Cell Setup Potentiostat Potentiostat / FRA Cell Working Electrode (Coated Panel) Reference Electrode (Ag/AgCl) Counter Electrode (Platinum) Potentiostat:f0->Cell:we WE Potentiostat:f0->Cell:re RE Potentiostat:f0->Cell:ce CE

Caption: Schematic of the three-electrode cell connection to the potentiostat.

  • Cell Assembly: Securely attach the electrochemical flat cell over the exposed area of the coated panel. The coated panel serves as the Working Electrode (WE) .

  • Add Electrolyte: Fill the cell with the 3.5% NaCl electrolyte.

  • Position Electrodes: Place the Reference Electrode (RE) and Counter Electrode (CE) into the electrolyte, ensuring the RE tip is close to the WE surface.

  • Stabilization: Allow the system to stabilize for at least 30 minutes, monitoring the Open Circuit Potential (OCP) until it reaches a steady value (drift < 2 mV/min). This ensures the measurement is taken at the equilibrium corrosion potential.

  • EIS Measurement: Perform the EIS scan at the measured OCP.

ParameterRecommended ValueRationale
Frequency Range 100 kHz to 10 mHzCaptures both high-frequency coating capacitance and low-frequency charge transfer processes.[13]
AC Amplitude 10-20 mV (rms)A small perturbation to ensure the system responds linearly without significantly disturbing the interface.
Measurement Mode PotentiostaticThe potential is controlled, and the resulting current is measured.
Points per Decade 10Provides sufficient data resolution for accurate modeling.[11]

Part 3: Data Analysis and Interpretation

Analysis of EIS data involves fitting it to an appropriate equivalent circuit model to extract meaningful physical parameters.[14]

Equivalent Circuit Models (ECM)

The choice of ECM depends on the state of the coating.

A. For a High-Quality, Intact Coating: An intact coating acts primarily as a capacitor. The simplest model includes the solution resistance (Rs) in series with the coating capacitance (Ccoat).[14]

start Rs Rs start->Rs Ccoat Rs->Ccoat end Ccoat->end

Caption: ECM for an intact, high-impedance coating.

B. For a Degraded Coating (with Pores): As the electrolyte penetrates the coating through pores or defects, corrosion can begin at the metal surface. This introduces new elements to the model.[10][15]

cluster_model Degraded Coating Model start Rs_node Rs start->Rs_node j1 Rs_node->j1 Rpo_node Rpo j1->Rpo_node Ccoat_node j1->Ccoat_node j3 Rpo_node->j3 j2 Ccoat_node->j2 j4 j2->j4 Rct_node Rct j3->Rct_node Cdl_node j3->Cdl_node Rct_node->j4 Cdl_node->j4 end j4->end

Caption: A common ECM for a coating with defects, showing parallel paths. Note: A more accurate representation would show the Rct/Cdl parallel combination in series with Rpo, but this illustrates all components. A more standard representation is a two-time-constant model.

Here is a more standard and accurate representation of the two-time-constant model:

start Rs_node Rs start->Rs_node j1 Rs_node->j1 j2 j1->j2 Ccoat_node j1->Ccoat_node Rpo_node Rpo j2->Rpo_node Ccoat_node->j2 j3 Rpo_node->j3 j4 j3->j4 Cdl_node j3->Cdl_node Rct_node Rct j4->Rct_node end j4->end Cdl_node->j4 Rct_node->j3

Caption: Standard two-time-constant ECM for a degraded coating.

Interpretation of ECM Parameters

The values extracted from fitting the EIS data provide direct insight into the coating's performance.

ParameterNameInterpretationIndication of Failure
Rs Solution ResistanceResistance of the electrolyte between the reference and working electrodes. Should remain relatively constant.N/A
Ccoat Coating CapacitanceRepresents the dielectric property of the coating. Proportional to water uptake by the coating.[7][12]A significant increase indicates water absorption, a precursor to failure.
Rpo Pore ResistanceResistance of the electrolyte within the pores and defects of the coating.[10]A decrease indicates that electrolyte has created conductive pathways through the coating.
Cdl Double Layer CapacitanceCapacitance of the electrochemical double layer at the metal/electrolyte interface at the base of the pores.An increase suggests a larger wetted area at the metal surface, indicating coating delamination.
Rct Charge Transfer ResistanceResistance to the corrosion reaction at the metal surface. Inversely proportional to the corrosion rate.[7]A low or decreasing value is a direct indicator of active corrosion.

Note: In practice, ideal capacitors are often replaced with a Constant Phase Element (CPE) in the ECM to account for non-ideal, heterogeneous surfaces.[16]

By performing EIS measurements over time (e.g., after 1, 24, 100, and 500 hours of immersion in the electrolyte), one can track the evolution of these parameters. A high-performance Bis(2-(o-aminophenylthiomethylthio)anilino)methane coating is expected to maintain a high pore resistance (Rpo) and a high charge transfer resistance (Rct) while showing minimal change in coating capacitance (Ccoat) over extended immersion periods. This indicates a stable, hydrophobic barrier that effectively inhibits both water penetration and the underlying corrosion reactions.

References

  • Equivalent circuit model of a coated metal. Rs represents the solution... - ResearchGate. Available at: [Link]

  • Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection - Bureau of Reclamation. Available at: [Link]

  • Electrochemical Impedance Spectroscopy Analysis of Organic Epoxy Coatings Reinforced with Nano Clay - MDPI. Available at: [Link]

  • Common Equivalent Circuit Models - Gamry Instruments. Available at: [Link]

  • Corrosion Part 4 – Equivalent Circuit Models - nLab. Available at: [Link]

  • Electrochemical Impedance Spectroscopy for Evaluation of Organic Coating Deterioration and under Film Corrosion -- A State of the Art Technical Review. - DTIC. Available at: [Link]

  • Electrochemical Impedance Spectroscopy Analysis of Organic Epoxy Coatings Reinforced with Nano Clay - ResearchGate. Available at: [Link]

  • Using Electrochemical Impedance Spectroscopy as a Tool for Organic Coating Solute Saturation Monitoring - SciSpace. Available at: [Link]

  • Evaluation of Organic Coatings with Electrochemical Impedance Spectroscopy - Paint.org. Available at: [Link]

  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - VLCI. Available at: [Link]

  • Electrochemical Characterization of Polymeric Coatings for Corrosion Protection: A Review of Advances and Perspectives - PMC - NCBI. Available at: [Link]

  • Coating Evaluation by Electrochemical Impedance Spectroscopy (EIS) - Bureau of Reclamation. Available at: [Link]

  • Bis(2-(o-aminophenylthiomethylthio)anilino)methane (C27H28N4S4) - PubChem. Available at: [Link]

  • Influence of Organic Coating Thickness on Electrochemical Impedance Spectroscopy Response - MDPI. Available at: [Link]

  • Electrochemical Impedance Spectroscopy of Conductive Polymer Coatings - NASA Technical Reports Server (NTRS). Available at: [Link]

  • Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane - Chemical Review and Letters. Available at: [Link]

  • Electrochemical Impedance Spectroscopy Evaluation of Corrosion Protection of X65 Carbon Steel by Halloysite Nanotube-Filled Epoxy Composite Coat. Available at: [Link]

  • Bisindole Compounds—Synthesis and Medicinal Properties - MDPI. Available at: [Link]

  • BAYHIBIT® AM - Lanxess. Available at: [Link]

  • Corrosion Inhibitor - CHIMIART. Available at: [Link]

  • The Chemical Synthesis of Bis(methylthio)methane: A Cornerstone for Flavor Innovation - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Bis(2-aminoethyl)amine-modified graphene oxide nanoemulsion for carbon steel protection in 15% HCl: Effect of temperature and synergism with iodide ions - PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing recrystallization solvents for Bis(2-(o-aminophenylthiomethylthio)anilino)methane

The following Technical Support Guide is designed for researchers and process chemists working with Bis(2-(o-aminophenylthiomethylthio)anilino)methane . This guide addresses the specific physicochemical challenges of rec...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with Bis(2-(o-aminophenylthiomethylthio)anilino)methane . This guide addresses the specific physicochemical challenges of recrystallizing high-molecular-weight aromatic amine thioethers.

Topic: Solvent Systems for Bis(2-(o-aminophenylthiomethylthio)anilino)methane Document ID: TSC-REC-2025-04 Status: Active[1]

Executive Summary & Identity Check

Compound Profile:

  • Class: Poly-functional aromatic amine / Thioether ligand.[1]

  • Key Functional Groups: Secondary amines (anilino), Primary amines (o-amino), Dithioacetal-like linkages (-S-CH₂-S-).[1]

  • Physicochemical Behavior: The molecule exhibits significant lipophilicity due to the four aromatic rings, balanced by the polarity of the amine groups.[1] The thioether linkages introduce conformational flexibility, increasing the risk of "oiling out" during crystallization.[1]

⚠️ CRITICAL DATABASE WARNING (CAS Conflict): Public chemical databases often erroneously link the name "Bis(2-(o-aminophenylthiomethylthio)anilino)methane" to CAS 7057-57-0 .[1] This CAS number actually belongs to Meldola's Blue (a phenoxazine dye). [1] * Action: Verify your compound's identity via ¹H-NMR before proceeding.[1] This guide applies to the ligand (colorless/pale solid), not the blue dye.[1]

Solvent Selection Logic (Q&A)

Q1: What is the primary solvent system recommended for this compound?

Recommendation: Ethanol (Absolute) or Acetonitrile .[1]

  • The Logic: This ligand possesses a "Goldilocks" polarity profile.[1] It is too lipophilic for water but too polar to crystallize well from pure hexanes.[1]

    • Ethanol: High boiling point allows significant solubility variation between hot (78°C) and room temperature.[1] The hydroxyl group interacts favorably with the amines, aiding dissolution at high temperatures.[1]

    • Acetonitrile: Excellent for sulfur-containing aromatics.[1] It often yields sharper crystals than alcohols because it does not hydrogen-bond as strongly to the solute, reducing the likelihood of solvent inclusion.[1]

Q2: Why not use Chlorinated Solvents (DCM/Chloroform)?

Analysis: While the compound dissolves readily in Dichloromethane (DCM), it is too soluble .[1]

  • The Consequence: You will likely struggle to recover the material.[1] Evaporating DCM often leaves an amorphous foam or oil rather than a crystal lattice.[1]

  • Strategic Use: Use DCM only as the "Good Solvent" in a binary DCM/Hexane or DCM/Methanol precipitation system if thermal recrystallization fails.[1]

Q3: The compound is "oiling out" instead of crystallizing. How do I fix this?

Root Cause: The flexible -S-CH₂-S- linkages allow the molecule to adopt non-crystalline conformations in the liquid phase.[1] Rapid cooling traps these disordered states as an oil.[1] Troubleshooting Protocol:

  • Reheat the mixture until the oil redissolves.

  • Add a Seed Crystal: If available, add a speck of pure solid at the saturation point.[1]

  • Slow Down: Insulate the flask with cotton or place it in a warm water bath to cool to room temperature over 2-3 hours.

  • Trituration: If oil persists, scratch the inner wall of the flask with a glass rod at the oil/solvent interface to induce nucleation.[1]

Experimental Protocol: The "Dual-Thermal" Method

This protocol uses a Toluene/Ethanol gradient to manage the solubility of the hydrophobic aromatic core and the polar amine groups simultaneously.[1]

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Crude Bis(2-(o-aminophenylthiomethylthio)anilino)methane[1]

  • Solvent A: Toluene (High solvency for aromatic core)[1]

  • Solvent B: Ethanol (Anti-solvent behavior at low temp)[1]

  • Activated Charcoal (Optional for decolorization)[1]

  • Inert Gas (Nitrogen/Argon) - Essential to prevent sulfur oxidation.[1]

Step-by-Step Methodology
  • Dissolution (Solvent A):

    • Place crude solid in a flask equipped with a reflux condenser.[1]

    • Add minimal Toluene (approx. 5 mL per gram).[1]

    • Heat to 90-100°C. If solid remains, add Toluene dropwise until dissolved.[1]

    • Note: If the solution is dark/black, add activated charcoal and hot-filter immediately.[1]

  • Polarity Adjustment (Solvent B):

    • While maintaining gentle reflux, slowly add Ethanol dropwise.[1]

    • Continue adding until a persistent cloudiness (turbidity) just appears.

    • Add 1-2 drops of Toluene to clear the solution back to transparency.[1]

  • Controlled Cooling:

    • Remove from heat.[1][2] Allow the flask to cool to room temperature undisturbed for 4 hours.

    • Do not place directly in an ice bath; thermal shock promotes oiling.[1]

    • Once at room temperature, transfer to a fridge (4°C) for overnight maturation.

  • Harvesting:

    • Filter the crystals using vacuum filtration.[1]

    • Wash the cake with cold Ethanol.[1]

    • Dry under high vacuum (< 1 mbar) to remove trapped Toluene.[1]

Decision Tree: Solvent Optimization

The following diagram illustrates the logical flow for selecting the optimal solvent system based on your initial solubility test results.

RecrystallizationLogic Start Start: Solubility Test (100mg) TestEtOH Test 1: Boiling Ethanol Start->TestEtOH SolubleEtOH Soluble? TestEtOH->SolubleEtOH MethodA Method A: Single Solvent (EtOH) Cool slowly to 4°C SolubleEtOH->MethodA Yes (Clear Solution) TestTol Test 2: Boiling Toluene SolubleEtOH->TestTol No (Insoluble) SolubleTol Soluble? TestTol->SolubleTol MethodB Method B: Toluene/Hexane Layering or Slow Cool SolubleTol->MethodB Yes TestDCM Test 3: DCM (Room Temp) SolubleTol->TestDCM No MethodC Method C: Vapor Diffusion Dissolve in DCM -> Diffuse MeOH TestDCM->MethodC Soluble

Caption: Decision matrix for selecting the optimal recrystallization solvent system based on initial solubility observations.

Comparative Solvent Data

Solvent SystemSolvency Power (Hot)Crystallization YieldRisk of OilingRecommended For
Ethanol (Pure) ModerateHighMediumInitial trials; High purity inputs.[1]
Acetonitrile ModerateHighLowSulfur-rich ligands; X-ray quality crystals.[1]
Toluene/Hexane HighModerateHighLipophilic impurities; Large scale batches.[1]
DCM/Methanol Very HighLow (Losses to ML)LowVapor diffusion; Small scale (<100mg).[1]

References

  • University of Rochester, Dept. of Chemistry. (n.d.).[1] Solvents for Recrystallization: General estimation of influence of particular moieties. Retrieved February 25, 2026, from [Link][1]

  • Rubin Group. (n.d.).[1] Recrystallization Procedures and Solvent Selection. Retrieved February 25, 2026, from [Link][1]

  • ResearchGate. (2021). Discussion: How to recrystallize amine compounds not soluble in common organic solvents? Retrieved February 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Thermal Decomposition Analysis of Bis(2-(o-aminophenylthiomethylthio)anilino)methane

Welcome to the technical support center for the thermal analysis of Bis(2-(o-amimophenylthiomethylthio)anilino)methane. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thermal analysis of Bis(2-(o-amimophenylthiomethylthio)anilino)methane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the thermal decomposition analysis of this compound. Our goal is to equip you with the expertise to anticipate challenges, interpret data accurately, and ensure the integrity of your experimental results.

Section 1: Understanding the Molecule and Expected Thermal Behavior

The primary points of thermal instability are likely to be the C-S and C-N bonds. The thioether and aminophenyl groups are susceptible to cleavage at elevated temperatures. The decomposition is expected to be a multi-stage process, likely involving the initial loss of side chains followed by the fragmentation of the core structure.

Predicted Decomposition Pathway:

G cluster_0 Bis(2-(o-aminophenylthiomethylthio)anilino)methane cluster_1 Initial Decomposition (Lower Temperature) cluster_2 Secondary Fragmentation (Higher Temperature) mol Core Structure frag1 o-aminophenylthio radical mol->frag1 C-S Bond Cleavage frag2 Anilino-methane radical mol->frag2 C-N Bond Cleavage gas1 Volatile Sulfur Compounds (e.g., H2S, CS2) frag1->gas1 char Carbonaceous Residue frag1->char gas2 Aromatic Amines frag2->gas2 frag2->char

Caption: Predicted thermal decomposition pathway.

Section 2: Troubleshooting Guide for TGA/DSC Analysis

This section addresses common problems encountered during the thermal analysis of Bis(2-(o-aminophenylthiomethylthio)anilino)methane in a question-and-answer format.

Thermogravimetric Analysis (TGA) Troubleshooting

Question Possible Cause(s) Recommended Solution(s)
Why is my TGA curve showing an initial mass gain before decomposition? 1. Oxidation: The sample may be reacting with residual oxygen in the furnace atmosphere. The sulfur and amine moieties are susceptible to oxidation. 2. Buoyancy Effect: At the beginning of a run, changes in gas density can cause an apparent mass gain.1. Ensure a high-purity inert purge gas (e.g., Nitrogen, Argon) is used at an appropriate flow rate (typically 20-50 mL/min). Purge the instrument for an adequate time before starting the experiment. 2. Run a baseline subtraction with an empty crucible under the exact same experimental conditions.[1]
The weight loss in my TGA curve is happening in fewer/more steps than expected. 1. Heating Rate: A fast heating rate can cause decomposition steps to merge, while a very slow rate may resolve overlapping events.[2] 2. Sample Mass/Packing: A large or loosely packed sample can lead to poor heat transfer and non-uniform decomposition.1. Vary the heating rate. A lower rate (e.g., 5-10 °C/min) often provides better resolution of thermal events.[3] 2. Use a small sample mass (typically 2-5 mg) and ensure it is spread thinly and evenly at the bottom of the crucible.
The final residual mass is significantly higher/lower than predicted. 1. Incomplete Decomposition: The experiment may have been stopped before decomposition was complete. 2. Reaction with Crucible: The sample or its decomposition products might react with the crucible material (e.g., aluminum). 3. Atmosphere: In an inert atmosphere, a higher char yield is expected. In an oxidative atmosphere (air), the carbonaceous residue will burn off.1. Extend the final temperature of the TGA run. 2. Use an inert crucible material like platinum or alumina.[4] 3. Consider the experimental atmosphere when interpreting the final residue. For compositional analysis, a subsequent ramp in an oxidizing atmosphere can be performed.
My TGA baseline is noisy or drifting. 1. Gas Flow Instability: Fluctuations in the purge gas flow rate can cause baseline noise.[5][6] 2. Instrument Vibration: External vibrations can affect the sensitive balance.[6] 3. Contamination: Residue from previous runs can contaminate the balance mechanism.1. Check the gas supply for pressure fluctuations and ensure all connections are secure.[5] 2. Place the instrument on a vibration-damping table. 3. Perform regular cleaning and maintenance as per the instrument manufacturer's guidelines.

Differential Scanning Calorimetry (DSC) Troubleshooting

Question Possible Cause(s) Recommended Solution(s)
I see a large, sloping endothermic "start-up hook" at the beginning of my DSC curve. This is often due to a mismatch in heat capacity between the sample and reference pans, especially if the pans are not at thermal equilibrium with the DSC cell at the start of the run.1. Ensure the sample and reference pans have similar masses. 2. Allow for a sufficient isothermal hold period (e.g., 2-5 minutes) at the start temperature before beginning the heating ramp to allow the system to equilibrate.
My DSC baseline has shifted after a transition (e.g., melting or decomposition). A baseline shift is caused by a change in the specific heat capacity of the sample. This is an expected phenomenon during phase transitions or decomposition.This is typically not an error but a feature of the material's properties. The analysis software can be used to account for this shift when integrating peak areas to determine enthalpy changes.
There are sharp, random spikes (exothermic or endothermic) in my DSC data that are not reproducible. 1. Sample Movement: The sample may be shifting within the crucible. 2. Static Electricity: Can cause spurious signals. 3. Instrument Artifacts: Electrical noise or issues with the furnace.1. Ensure the sample is well-packed and in good thermal contact with the bottom of the pan. For powders, gently tapping the pan can help. 2. Use an anti-static gun in the vicinity of the sample loading area if the lab environment is very dry. 3. If the issue persists, contact a service engineer to check the instrument's electronics and furnace.
The decomposition exotherm/endotherm is not well-defined or is very broad. 1. Complex Reaction: The decomposition may occur over a wide temperature range with multiple overlapping reactions. 2. Poor Thermal Contact: The sample is not in uniform contact with the crucible, leading to inefficient heat transfer.[7]1. Use a slower heating rate to improve the resolution of the thermal events. 2. Ensure the sample is a fine powder and is spread thinly across the bottom of the pan. Consider using pans with a flat base for better contact.[8][9]
Section 3: Standard Operating Procedures (SOPs)

SOP 1: Thermogravimetric Analysis (TGA)

  • Instrument Preparation:

    • Turn on the TGA instrument and the controlling computer.

    • Turn on the purge gas (high-purity Nitrogen, 99.999%) and ensure the pressure is stable. Set the flow rate to 20 mL/min.[6]

    • Perform a weight calibration if required, following the manufacturer's instructions.[10]

  • Sample Preparation:

    • Place an empty, clean alumina crucible on the microbalance and tare it.[4]

    • Carefully add 3-5 mg of Bis(2-(o-aminophenylthiomethylthio)anilino)methane into the crucible. Record the exact mass.

    • Ensure the sample is spread in a thin, even layer at the bottom of the crucible.

  • Experimental Setup:

    • Load the sample crucible onto the TGA's balance mechanism.

    • In the software, set up the temperature program:

      • Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

    • Enter the sample information and the file save path.

  • Data Acquisition & Analysis:

    • Start the experiment. The instrument will automatically execute the temperature program and record the mass loss.

    • Once the run is complete, analyze the data using the software to determine onset decomposition temperatures and weight loss percentages for each step.

SOP 2: Differential Scanning Calorimetry (DSC)

  • Instrument Preparation:

    • Turn on the DSC instrument, computer, and cooling system (if applicable).

    • Turn on the purge gas (Nitrogen) at a flow rate of 50 mL/min.

    • Perform temperature and enthalpy calibrations using a certified standard (e.g., Indium) if not recently done.

  • Sample Preparation:

    • Place an empty aluminum DSC pan and lid on the microbalance and tare.[11]

    • Weigh 2-4 mg of the sample directly into the pan.

    • Hermetically seal the pan using a sample press to prevent any loss of volatiles before decomposition.[9][11]

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Setup:

    • Place the sample pan and the reference pan in their respective positions in the DSC cell.

    • In the software, set up the temperature program:

      • Equilibrate at 30 °C for 3 minutes.

      • Ramp from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Acquisition & Analysis:

    • Start the experiment.

    • After the run, use the analysis software to identify thermal events (endotherms/exotherms) and calculate peak temperatures and enthalpy changes (ΔH).

Caption: General workflow for TGA/DSC analysis.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the expected onset temperature for the decomposition of this compound? A: Based on related structures like anilino-methane derivatives and compounds with thioether linkages, the initial decomposition is likely to begin in the range of 200-300 °C.[3][12] However, this is an estimate, and the exact onset should be determined experimentally via TGA.

Q2: Should I run the analysis under an inert (N₂) or oxidative (Air) atmosphere? A: This depends on your research question.

  • Inert Atmosphere (Nitrogen): Use an inert atmosphere to study the inherent thermal stability and pyrolysis behavior of the compound without the influence of oxygen. This is standard for determining decomposition kinetics.

  • Oxidative Atmosphere (Air): Use an oxidative atmosphere if you are interested in the combustion properties of the material or want to determine the final inorganic residue after all organic components have been burned off.

Q3: What type of crucible is best for this analysis? A: For TGA, alumina or platinum crucibles are recommended due to their high-temperature stability and inertness.[4] Avoid aluminum crucibles for TGA runs above 600 °C. For DSC, standard aluminum pans are suitable for runs up to 500-600 °C, provided the sample does not react with aluminum. Always use hermetically sealed pans for DSC to contain any volatiles released during decomposition.[11]

Q4: Can I use the data to determine the kinetics of the decomposition? A: Yes, TGA data can be used for kinetic analysis. By running the experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min), you can use model-free methods (like Flynn-Wall-Ozawa or Kissinger) to calculate the activation energy (Ea) of the decomposition process.[2] This provides deeper insight into the stability and degradation mechanism.

Q5: What are the primary gaseous products I should expect from the decomposition? A: Given the structure, the evolved gas mixture is likely to be complex. Hyphenated techniques like TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy) would be necessary for definitive identification.[13] However, likely products include carbon dioxide, carbon monoxide, water, various nitrogen oxides (NOx), and sulfur-containing gases like sulfur dioxide (SO₂) or hydrogen sulfide (H₂S).[14]

Q6: What safety precautions should be taken when running these experiments? A: The thermal decomposition of this compound will release potentially toxic and corrosive gases. The TGA/DSC instrument must be located in a well-ventilated area or connected to an exhaust system. Always handle the sample with appropriate personal protective equipment (PPE), including gloves and safety glasses.

References
  • SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIVATIVES. (2022).
  • Al-Dahhan, W. H., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PMC. Available at: [Link]

  • TA Instruments. Interpreting Unexpected Events and Transitions in DSC Results. Available at: [Link]

  • Gheorghe, A., et al. (2017). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Thermal gravimetric analysis (TGA: a) and derivative thermal... Available at: [Link]

  • Jinan Upwell Test Co.,Ltd. (2023). COMMON PROBLEM OF THERMOGRAVIMETRIC ANALYZER(TGA). Available at: [Link]

  • Gisut, R. (2022). On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR. PMC. Available at: [Link]

  • ResearchGate. (2011). Synthesis and Structural Characterization of Bis(2-amino-1,3,4-thiadiazolyl)methane Complexes. Available at: [Link]

  • Mary, N.L., & Parameswaran, G. (1993). Kinetics and Mechanism of Thermal Decomposition of Schiff Base Complexes of Lanthanum and Cerium by TG Studies. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.
  • ResearchGate. (n.d.). Thermal decomposition of bis (2-chloroethyl) sulphide and bis (2-chloroethyl) ether between 300 and 500°C. Available at: [Link]

  • betterceramic. (2024). 4 Troubleshooting Common Errors in DSC Experiments. Available at: [Link]

  • RSC Publishing. (n.d.). meso- and (±)-Bis(phenylsulphinyl)methane. Characterization using nuclear magnetic resonance chemical shift reagents. Available at: [Link]

  • Open Research Newcastle. (2025). Thermal studies of chlorinated thiophenols. Available at: [Link]

  • nexacule. (2025). How to Avoid Common Issues When Selecting DSC Sample Pans. Available at: [Link]

  • ResearchGate. (n.d.). (i) TGA thermograms and (ii) their derivatives for (a) channel γ-CD,... Available at: [Link]

  • ResearchGate. (n.d.). Thermal decomposition of the asymmetric Schiff base ligand and its metal complexes. Available at: [Link]

  • nexacule. (2025). Solve Common TGA Pan Issues with NETZSCH Thermal Analyzers. Available at: [Link]

  • World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES. Available at: [Link]

  • PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Available at: [Link]

  • nexacule. (2025). How to Solve Common Problems with Differential Scanning Calorimetry Pans in Your Lab. Available at: [Link]

  • upwelltest. (n.d.). General Reasons For Failure Of Thermogravimetric Analyzers(TGA) And Their Solutions. Available at: [Link]

  • The Distant Reader. (2023). High purity β-Bi2O3 preparation by thermal decomposition of tartrates. Available at: [Link]

  • PMC. (2012). Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification. Available at: [Link]

  • Open Access Journals. (n.d.). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Available at: [Link]

  • YouTube. (2023). Mastering TGA Analysis: Avoid These Crucial Errors for Accurate Results!. Available at: [Link]

  • SciSpace. (n.d.). Synthesis, spectral and thermo-kinetics explorations of Schiff-base derived metal complexes. Available at: [Link]

  • Chemical Review and Letters. (n.d.). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Available at: [Link]

  • Kanagathara, N., Marchewka, M.K., & Anbalagan, G. (2016). Thermal Decomposition Behaviour of Bis(4-Nitrophenol)
  • ResearchGate. (2018). How to fix TGA 55 TA Instrument doesn't tare issue?. Available at: [Link]

  • RSC Publishing. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Available at: [Link]

  • Indian Academy of Sciences. (1985). Thermal decomposition of 2,4,N-trinitro anilino acetic acid and its esters. Available at: [Link]

  • nexacule. (2025). Solving Common Problems in Thermal Analysis with DSC Pans for Liquid Samples. Available at: [Link]

  • MDPI. (2022). Study on Fire Behavior, Thermal Stability and Degradation Kinetics of Thiol-Ene with Poly(aminopropyl/phenyl)silsesquioxane. Available at: [Link]

  • ResearchGate. (n.d.). (a) Thermal stability of thioether linkage under PCR-like conditions... Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Synthesis of Anilino Methane Derivatives

Anilino methane derivatives are pivotal scaffolds in medicinal chemistry and materials science, finding application in everything from kinase inhibitors to advanced polymers.[1][2] However, their synthesis is often plagu...

Author: BenchChem Technical Support Team. Date: February 2026

Anilino methane derivatives are pivotal scaffolds in medicinal chemistry and materials science, finding application in everything from kinase inhibitors to advanced polymers.[1][2] However, their synthesis is often plagued by a variety of side reactions that can complicate purification, reduce yields, and consume valuable starting materials. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and optimized protocols to navigate these synthetic challenges.

Section 1: Foundational Synthetic Pathways & Key Challenges

The construction of anilino methane derivatives primarily relies on three robust methodologies: the Mannich reaction, Reductive Amination, and the Pictet-Spengler reaction. While powerful, each pathway presents a unique set of potential side reactions, especially when anilines are used as the amine component due to their distinct reactivity.

cluster_start cluster_reactions cluster_products Aniline Aniline (Primary or Secondary) Mannich Mannich Reaction Aniline->Mannich Reductive Reductive Amination Aniline->Reductive Pictet Pictet-Spengler (Intramolecular Mannich) Aniline->Pictet (as β-arylethylamine) Aldehyde Aldehyde / Ketone (Carbonyl Source) Aldehyde->Mannich Aldehyde->Reductive Forms Iminium Ion Aldehyde->Pictet Enolizable Enolizable Compound (e.g., Ketone, Ester) Enolizable->Mannich MannichBase β-Amino Carbonyl (Anilino Methane Derivative) Mannich->MannichBase AlkylatedAmine N-Alkylated Aniline (Anilino Methane Derivative) Reductive->AlkylatedAmine Reduction Cyclized Tetrahydro-β-carboline / Tetrahydroisoquinoline Pictet->Cyclized

Caption: Overview of primary synthetic routes to anilino methane derivatives.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

FAQ 1: My Mannich reaction yields a complex mixture with significant di-alkylation. How can I improve selectivity for the mono-anilino product?

Core Problem: This is the most frequent issue when using primary anilines. The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary aniline. It can therefore compete for and react with the iminium ion intermediate, leading to undesired tertiary amine byproducts.[3]

Causal Analysis & Solutions:

  • Stoichiometry Control: The most direct approach is to shift the reaction equilibrium. Using a significant excess of the aniline starting material (e.g., 2-5 equivalents) increases the probability that the iminium ion will react with a molecule of the starting material rather than the product.[3]

  • Slow Addition of Reagents: High local concentrations of the aldehyde or ketone can promote side reactions. A slow, dropwise addition of the carbonyl component (or a pre-mixed solution of the carbonyl and enolizable compound) to the heated aniline solution can maintain a low concentration of the reactive iminium species, favoring mono-substitution.[4][5]

  • Temperature Optimization: Lower reaction temperatures generally reduce the rate of side reactions. While the optimal temperature is substrate-dependent, starting at a lower temperature (e.g., room temperature or 40°C) and gradually increasing it can help find a balance between reaction rate and selectivity.[4]

  • Use of Secondary Anilines: If the synthetic scheme allows, starting with a secondary aniline (e.g., N-methylaniline) completely prevents this specific over-alkylation pathway, as the product will be a tertiary amine incapable of further reaction.[6]

StrategyMechanism of ActionTypical ImplementationExpected Outcome
Excess Aniline Le Châtelier's principle; increases statistical likelihood of desired reaction.Use 2-5 equivalents of aniline relative to the limiting reagent.Significant reduction in di-alkylation; requires purification to remove excess aniline.
Slow Reagent Addition Minimizes local concentration of the electrophilic iminium ion.Add carbonyl/ketone solution via syringe pump over 2-5 hours.[5]Improved mono-alkylation selectivity and better reaction control.
Lower Temperature Reduces the activation energy barrier for side reactions more than the main reaction.Start reaction at 25°C and monitor; increase to 40-60°C if rate is too slow.[4]Cleaner reaction profile, though potentially longer reaction times.
pH Control The reaction is typically acid-catalyzed to facilitate iminium ion formation.[7]Use of catalytic amounts of a mild acid (e.g., acetic acid, benzoic acid).[5]Ensures efficient formation of the key electrophile without promoting degradation.
FAQ 2: During my reductive amination, the starting aldehyde/ketone is being reduced directly to an alcohol. What's going wrong?

Core Problem: Reductive amination involves the in situ formation of an imine or iminium ion, which is then reduced.[8] However, many common reducing agents, like sodium borohydride (NaBH₄), are potent enough to reduce the starting carbonyl compound directly, creating a competitive and often dominant side reaction.

Causal Analysis & Solutions:

  • Choice of Reducing Agent: The key is to use a reductant that is selective for the iminium ion over the carbonyl group.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a milder reducing agent that is particularly effective for reductive aminations and is less likely to reduce aldehydes and ketones.[8]

    • Sodium Cyanoborohydride (NaBH₃CN): Another excellent option. It is stable under mildly acidic conditions (pH 4-5) that favor imine formation, and at this pH, it selectively reduces the protonated iminium ion much faster than the carbonyl group.[8][9]

  • pH Control: The formation of the imine from the aniline and carbonyl is reversible and typically fastest under mildly acidic conditions (pH ~4-6).[8] If the pH is too low, the aniline becomes fully protonated and non-nucleophilic. If it's neutral or basic, imine formation can be slow, giving the reductant more time to attack the carbonyl.

  • Stepwise Procedure: If side reactions persist, you can perform the reaction in two steps. First, mix the aniline and carbonyl compound in a solvent (often with a dehydrating agent like molecular sieves) to form the imine. Once imine formation is complete (monitored by TLC or NMR), then add the reducing agent.

start Problem: Carbonyl Reduction Side Reaction q1 Is your reducing agent NaBH₄? start->q1 sol1 Switch to a selective reductant: - NaBH(OAc)₃ (preferred) - NaBH₃CN q1->sol1 Yes q2 Is pH controlled (mildly acidic, pH 4-6)? q1->q2 No sol2 Add catalytic acetic acid to promote imine formation. q2->sol2 No sol3 Consider a stepwise approach: 1. Form imine (remove water) 2. Add reductant q2->sol3 Yes, but problem persists

Caption: Troubleshooting workflow for reductive amination side reactions.

FAQ 3: My final product is difficult to purify from unreacted aniline and di-alkylated byproducts. What are the best purification strategies?

Core Problem: The starting material (aniline), mono-alkylated product, and di-alkylated product often have very similar polarities and boiling points, making separation by standard column chromatography or distillation challenging.[3]

Causal Analysis & Solutions:

  • Acidic Wash (for unreacted aniline): Unreacted aniline is typically more basic than the N-alkylated products. During the aqueous workup, washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate the unreacted aniline, forming a water-soluble salt that partitions into the aqueous phase.[10] The less basic N-alkylated product will remain in the organic layer.

  • Derivatization (for di-alkylated byproduct): If you have a mixture of the mono-alkylated (secondary amine) and di-alkylated (tertiary amine) products, you can use a chemical separation method. Reacting the mixture with phthalic anhydride will convert the secondary amine into a phthalic acid derivative, which is acidic and can be extracted into a basic aqueous solution. The unreacted tertiary amine remains in the organic layer.[3]

  • Advanced Chromatography: For difficult separations, high-performance liquid chromatography (HPLC) offers superior resolving power compared to standard flash chromatography.[10] Careful optimization of the stationary and mobile phases is key.

Section 3: Optimized Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation via the Mannich Reaction

This protocol is designed to favor the formation of the mono-substituted β-amino ketone by controlling stoichiometry and reagent addition.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the primary aniline (3.0 equivalents) and a catalytic amount of benzoic acid (0.1 equivalents) in toluene.

  • Preparation of Addition Solution: In the dropping funnel, prepare a solution of the aldehyde (1.0 equivalent) and the enolizable ketone (1.2 equivalents) in toluene.

  • Slow Addition: Heat the aniline solution to reflux (approx. 110°C). Add the aldehyde/ketone solution dropwise from the funnel over a period of 4-5 hours.[5]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction at reflux. Monitor its progress by TLC or LC-MS until the limiting aldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with 1M HCl (2x) to remove excess aniline, followed by saturated NaHCO₃ (1x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: High-Yield Reductive Amination using NaBH(OAc)₃

This one-pot procedure is highly effective for a wide range of anilines and carbonyls, minimizing alcohol byproduct formation.

  • Setup: To a solution of the aniline (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE), add 3-5 drops of glacial acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine/iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir at room temperature and monitor by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

  • Extraction & Purification: Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

References

  • Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341. (Source for general Mannich reaction principles)
  • Chemistry LibreTexts. (2021). Mannich Reaction. Available at: [Link]

  • Jiang, L., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. Available at: [Link]

  • Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress. Available at: [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Digital Commons@DePaul. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Available at: [Link]

  • Domínguez-Álvarez, E., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Available at: [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

  • U.S. Patent No. 5,043,485. (1991). Selective N-alkylation of aniline in the presence of zeolite catalysts.
  • Seayad, J., & List, B. (2014). The Redox-Mannich Reaction. Organic Letters, 16(12), 3364-3367. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Karki, R., et al. (2012). Synthesis and anticancer study of 9-aminoacridine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 443-449.
  • El-Gaby, M. S. A., et al. (2002). The Pictet-Spengler Reaction: A New Trend in the Synthesis of Tetrahydro-β-carbolines. Molecules, 7(5), 442-456.

Sources

Optimization

Technical Support Center: Stability of Bis(2-(o-aminophenylthiomethylthio)anilino)methane in Acidic Environments

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Bis(2-(o-aminophenylthiomethylthio)anilino)methane. This guide provides in-depth technical in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Bis(2-(o-aminophenylthiomethylthio)anilino)methane. This guide provides in-depth technical information, troubleshooting advice, and detailed experimental protocols to address challenges related to the stability of this molecule in acidic environments. Our goal is to equip you with the expertise to anticipate potential issues, design robust experiments, and accurately interpret your results.

Introduction: Understanding the Molecule's Vulnerabilities

Bis(2-(o-aminophenylthiomethylthio)anilino)methane possesses a unique combination of functional groups that, while offering potential for diverse applications, also present specific stability challenges, particularly in acidic conditions. The molecule's structure contains three key moieties susceptible to acid-catalyzed degradation:

  • Aminal (or N,N'-Acetal) Linkage: The central anilino-methane-anilino bridge is an aminal. Aminals are known to be unstable in acidic aqueous media, undergoing reversible hydrolysis to their constituent aldehydes and amines.[1] This is often the primary point of degradation for this class of molecules.

  • Thioether Bonds: The molecule contains multiple thioether (-S-) linkages. While generally more stable than their ether counterparts, thioethers can be susceptible to oxidation and, under harsh acidic conditions, potential cleavage.[2][3]

  • Aniline Moieties: The aromatic amine (aniline) groups are basic and will be protonated in acidic solutions. This protonation can alter the electronic properties of the entire molecule, potentially influencing the reactivity of the adjacent functional groups. Direct nitration or oxidation of anilines can also occur in the presence of certain strong acids.[4][5][6]

This guide will systematically address the potential degradation pathways and provide practical solutions for handling and analyzing this compound.

Frequently Asked Questions (FAQs)

Q1: My compound seems to be degrading during workup with dilute aqueous acid. What is the likely cause?

A1: The most probable cause of degradation in dilute aqueous acid is the hydrolysis of the central aminal linkage. This is a well-documented reactivity for aminals, which revert to their corresponding aldehyde (in this case, formaldehyde) and two equivalents of the aniline precursor.[1] The reaction is acid-catalyzed and proceeds rapidly in aqueous environments.

Q2: I am observing multiple new peaks in my HPLC chromatogram after exposing my compound to acidic mobile phase for an extended period. What could these be?

A2: The new peaks are likely a combination of degradation products. The primary degradation will be the cleavage of the aminal bond, leading to the formation of 2-(o-aminophenylthiomethylthio)aniline. Depending on the strength and nature of the acid and the presence of oxidants, you may also be observing products from thioether oxidation (sulfoxides, sulfones) or other secondary reactions. It is crucial to use mass spectrometry (LC-MS) to identify the mass of these new species to help elucidate their structures.

Q3: Can I use strong acids like Trifluoroacetic Acid (TFA) for purification or in my experimental protocols?

A3: Extreme caution is advised. While thioethers are often used as scavengers in strong acid cleavage procedures (like TFA with thioanisole), indicating some degree of stability, the combination of functional groups in your molecule makes it vulnerable.[7][8] Strong, non-aqueous acids like TFA may be less likely to cause immediate aminal hydrolysis compared to aqueous acids, but the potential for other side reactions increases. A preliminary stability test with a small amount of your compound in the intended acidic medium is highly recommended.

Q4: How can I prevent the degradation of my compound during experiments that require acidic conditions?

A4: There are several strategies:

  • Minimize Exposure Time: If acidic conditions are unavoidable, keep the exposure time to an absolute minimum.

  • Lower Temperature: Perform the reaction or purification at the lowest possible temperature to slow down the rate of degradation.

  • Use Non-Aqueous Acids: If water is not essential for your reaction, using a non-aqueous acidic solution may slow the hydrolysis of the aminal linkage.

  • Protecting Groups: For multi-step syntheses, consider protecting the aniline amino groups as carbamates (e.g., Boc or Cbz).[9] This will reduce their basicity and may alter the stability of the aminal linkage. However, the deprotection steps themselves often require acidic or harsh conditions.

Q5: What are the best analytical techniques to monitor the stability of my compound?

A5: A combination of techniques is ideal:

  • UPLC-MS/MS: This is the most powerful tool. Ultra-Performance Liquid Chromatography (UPLC) provides high-resolution separation of the parent compound from its degradants, while tandem mass spectrometry (MS/MS) allows for the identification of the molecular weights and fragmentation patterns of these species, aiding in their structural elucidation.[10]

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can be used for kinetic studies by monitoring the disappearance of signals from the parent compound and the appearance of signals from the degradation products in real-time.[1][11][12][13] This is particularly useful for determining degradation rates.

  • GC-SCD/MS: Gas chromatography with a sulfur chemiluminescence detector (SCD) is highly specific for sulfur-containing compounds and can be used to analyze volatile degradation products.[14] Coupling with a mass spectrometer (GC-MS) can help identify these fragments.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Loss of sample integrity upon dissolution in acidic buffer (e.g., for biological assays). Acid-catalyzed hydrolysis of the central aminal bond.- Prepare the stock solution in a non-acidic, compatible solvent (e.g., DMSO).- Perform a time-course study by diluting a small amount of the stock solution into the acidic buffer and analyzing at different time points (e.g., 0, 5, 15, 30, 60 minutes) by UPLC-MS to determine the rate of degradation.- If degradation is rapid, consider if the experiment can be performed at a higher pH.
Appearance of a new major peak in HPLC with a mass corresponding to half the parent molecule. Cleavage of the aminal linkage into two molecules of 2-(o-aminophenylthiomethylthio)aniline.- Confirm the identity of the degradation product using UPLC-MS/MS and comparison with a synthesized standard if available.- This confirms the primary degradation pathway. Adjust experimental conditions to avoid prolonged exposure to acid.
Multiple new, more polar peaks appearing in the HPLC chromatogram over time. Oxidation of the thioether linkages to sulfoxides and/or sulfones.- Use UPLC-MS to check for masses corresponding to the addition of one or two oxygen atoms (M+16, M+32) to the parent or primary degradation product.- Ensure all solvents are de-gassed and consider adding an antioxidant if compatible with your experiment. Avoid exposure to air and light.
Broad or tailing peaks in the HPLC chromatogram. - Interaction of the basic aniline groups with acidic silanols on the HPLC column packing.- Co-elution of multiple degradation products.- Use a modern, end-capped HPLC column with high-purity silica.- Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase (if compatible with your detection method, e.g., not ideal for MS).- Optimize the gradient and mobile phase to improve the resolution of the peaks.[15]
Irreproducible analytical results. - On-column degradation due to acidic mobile phase.- Degradation in the autosampler over the course of a long sequence.- Use a buffered mobile phase at a pH where the compound is stable (if possible).- Keep the autosampler temperature low (e.g., 4 °C).- Inject samples immediately after preparation.

Experimental Protocols

Protocol 1: Forced Degradation Study for Bis(2-(o-aminophenylthiomethylthio)anilino)methane

This protocol is designed to intentionally degrade the compound under controlled acidic conditions to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[16][17][18][19]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at 1 mg/mL in acetonitrile or methanol.

2. Acid Hydrolysis:

  • In separate vials, add an aliquot of the stock solution to an equal volume of:

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.01 M Hydrochloric Acid (HCl)

  • Incubate the vials at a controlled temperature (e.g., 40 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of a suitable base (e.g., 0.1 M NaOH), and dilute with mobile phase to a final concentration of ~50 µg/mL for analysis.

3. Analytical Method (UPLC-MS/MS):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 10 minutes) to ensure good separation of all potential degradants.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Detection:

    • PDA/UV: Monitor at multiple wavelengths, including the λmax of the parent compound.

    • MS/MS: Use a positive electrospray ionization (ESI+) mode. Perform a full scan to identify the m/z of the parent and degradation products. Then, perform fragmentation (MS/MS) on the major ions to aid in structural elucidation.

4. Data Analysis:

  • Track the decrease in the peak area of the parent compound over time.

  • Identify the m/z of the new peaks and propose structures based on the expected degradation pathways (see diagrams below).

  • The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is "stability-indicating".[17]

Protocol 2: Kinetic Analysis of Aminal Hydrolysis by ¹H NMR

This protocol allows for the determination of the rate of aminal hydrolysis under specific acidic conditions.[1][11][12][13]

1. Sample Preparation:

  • Prepare a stock solution of the compound in a deuterated organic solvent (e.g., DMSO-d₆ or CD₃CN) at a known concentration (e.g., 10 mg/mL).

  • In a separate vial, prepare the acidic solution in D₂O (e.g., 0.1 M DCl in D₂O).

2. NMR Experiment:

  • Place an NMR tube containing the acidic D₂O solution in the NMR spectrometer and acquire a spectrum to serve as a baseline.

  • Inject a small, known volume of the compound's stock solution into the NMR tube.

  • Immediately start acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for a rapidly degrading sample, or every 30 minutes for a slower reaction).

3. Data Processing and Analysis:

  • Identify a well-resolved proton signal unique to the parent compound (e.g., the methylene protons of the aminal bridge, which typically appear as a singlet).

  • Identify a signal corresponding to a major degradation product (e.g., the amine protons of the resulting aniline).

  • Integrate these signals in each spectrum over time.

  • Plot the natural logarithm of the integral of the parent compound's signal versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k) for the degradation.

Potential Degradation Pathways and Mechanisms

Acid-Catalyzed Aminal Hydrolysis

This is the most likely degradation pathway in aqueous acidic environments. The reaction is initiated by protonation of one of the aniline nitrogen atoms, making the adjacent carbon more electrophilic and susceptible to nucleophilic attack by water.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cleavage Aminal Bis(2-(o-aminophenylthiomethylthio)anilino)methane ProtonatedAminal Protonated Aminal Aminal->ProtonatedAminal H⁺ HemiaminalIntermediate Hemiaminal Intermediate ProtonatedAminal->HemiaminalIntermediate H₂O DegradationProduct 2-(o-aminophenylthiomethylthio)aniline HemiaminalIntermediate->DegradationProduct Elimination Formaldehyde Formaldehyde HemiaminalIntermediate->Formaldehyde

Caption: Acid-catalyzed hydrolysis of the aminal linkage.

Thioether Oxidation

In the presence of oxidizing agents, which can sometimes be present as impurities or formed under certain conditions, the sulfur atoms in the thioether linkages can be oxidized.

G Thioether Thioether Moiety (R-S-R') Sulfoxide Sulfoxide (R-SO-R') Thioether->Sulfoxide [O] Sulfone Sulfone (R-SO₂-R') Sulfoxide->Sulfone [O]

Caption: Stepwise oxidation of the thioether moiety.

References

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from Waters Website.[9][20]

  • Bekdemir, Y., Erturk, A. G., & Kutuk, H. (2022). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria. ResearchGate.[14]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. Retrieved from Magritek Website.[11]

  • Krohn, K., & Cludius-Brandt, S. (n.d.). Cleavage of 1,3-Dithianes via Acid-Catalyzed Hydrolysis of the Corresponding 1,3-Dithianemonooxides. Synthesis.[21]

  • Akin, I., et al. (2011). Synthesis and Structural Characterization of Bis(2-amino-1,3,4-thiadiazolyl)methane Complexes. Journal of the Chemical Society of Pakistan.[22]

  • Li, Y., et al. (2025). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Molecules.[23]

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from Sigma-Aldrich Website.

  • Allen, K. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from Allen Institute Website.[4]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Papakyriakou, A., et al. (2010). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC.
  • Miranda, L. P., et al. (2001). Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. PubMed.[7]

  • Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from Drug Discovery & Development Website.[2]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from ResolveMass Website.[17]

  • Aaslyng, M. D., et al. (2015). Real-time monitoring of enzyme-assisted animal protein hydrolysis by NMR spectroscopy – An NMR reactomics concept. Food Chemistry.[12]

  • Al-Suwaidan, I. A., et al. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Molecules.[24]

  • White, A. G., et al. (2016). A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore. Organic Letters.
  • GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from GeeksforGeeks Website.[5]

  • Quantitative at-line monitoring of enzymatic hydrolysis using benchtop diffusion nuclear magnetic resonance spectroscopy. (2024). PubMed.[1]

  • Ganesan, T., et al. (2002). Structure−Reactivity Correlation of Anilines in Acetic Acid. The Journal of Organic Chemistry.[6]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments Website.[25]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from Master Organic Chemistry Website.[3]

  • Doyle, L. R., et al. (2016). Synthesis and characterization of Sn(ii) complexes supported by amino bis-phenoxide ligands. Dalton Transactions.
  • Ramisetti, N. R., et al. (2018). A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. Journal of Applied Pharmaceutical Science.
  • Singh, R., & Rehman, Z. U. (2019). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. World Journal of Pharmaceutical Research.[18]

  • The Organic Chemistry Tutor. (2024, March 3). Organic Chemistry 2 - Chapter 19.
  • Al-Jubouri, A. A. H., et al. (2021). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters.
  • Taylor & Francis. (n.d.). Thioanisole – Knowledge and References. Retrieved from Taylor & Francis Website.[8]

  • Agilent Technologies. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from Agilent Technologies Website.[26]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from ACE HPLC Website.[15]

  • Li, Z., et al. (2017). Acid-catalyzed acylation reaction via C–C bond cleavage: a facile and mechanistically defined approach to synthesize 3-acylindoles.
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from MedCrave online Website.[19]

  • Koshikari, Y., Sakakura, A., & Ishihara, K. (2012). N,N-Diarylammonium Pyrosulfate as a Highly Effective Reverse Micelle-Type Catalyst for Hydrolysis of Esters. Organic Letters.
  • Jáquez-Gastelum, J. A., et al. (2024). Elucidating the Structural Features of Bis(arylimino)acenaphthene (Aryl-BIAN) Bismuth Complexes: A Combined Single-Crystal X-ray Diffraction and Hirshfeld Analysis Approach. Molecules.
  • Ashton, K. (2010). Kinetic Measurements Using Time-Resolved NMR Spectroscopy. University of Manchester.[13]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides.
  • Kumar, A., & Rao, D. S. (2015). Simultaneous determination of impurities and degradation products by rapid RP-UPLC-MS method. Scholars Research Library.[10]

  • Kazimierczuk, K., et al. (2021). NMR reaction monitoring robust to spectral distortions. ChemRxiv.
  • LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from Chemistry LibreTexts Website.[27]

  • Shimadzu. (n.d.). HPLC Troubleshooting. Retrieved from Shimadzu Website.[28]

  • Ozturk, S., Shahabi, S., & Kutuk, H. (2019). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Pitchumani, K., et al. (2008).
  • Vaia. (n.d.). Knowing that aniline (Problem 15.158 ) is a weak base, is its conjugate acid a weak acid or a strong acid?.
  • Shimadzu. (n.d.). Liquid Chromatography. Retrieved from Shimadzu Website.[29]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Bis(2-(o-aminophenylthiomethylthio)anilino)methane

Topic: Personal protective equipment for handling Bis(2-(o-aminophenylthiomethylthio)anilino)methane Content Type: Technical Safety Guide[1][2] Introduction: The "Unknown" Hazard Paradigm[1][2] In drug development and ad...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Bis(2-(o-aminophenylthiomethylthio)anilino)methane Content Type: Technical Safety Guide[1][2]

Introduction: The "Unknown" Hazard Paradigm[1][2]

In drug development and advanced materials research, we frequently encounter complex intermediates like Bis(2-(o-aminophenylthiomethylthio)anilino)methane .[1][2] While specific toxicological data for this exact conformer may be sparse in public registries, its structure—a methane-bridged aromatic amine with organosulfur linkages—dictates a strict safety protocol.[1]

As scientists, we do not wait for an accident to validate a hazard.[2] We apply the Precautionary Principle . Based on its functional groups (aniline derivatives), this compound must be treated as a potential carcinogen, skin sensitizer, and methemoglobinemia inducer until proven otherwise.[1][2]

This guide provides a self-validating safety system designed to eliminate exposure pathways, specifically focusing on dermal absorption and inhalation.[1][2]

Risk Assessment & Hazard Logic

To select the correct PPE, we must understand the mechanism of failure.[2] Standard laboratory PPE is often insufficient for aromatic amines due to their high permeation rates through thin nitrile.[2]

Functional GroupAssociated HazardPrimary Route of EntryPPE Implication
Aniline Derivative Carcinogenicity, Methemoglobinemia (blood toxicity)Dermal Absorption (High Risk)Standard nitrile gloves degrade; requires laminate or heavy-duty barriers.[1][2]
Thioether Linkage Sensitization, Irritation, StenchInhalation / Mucous MembranesZero-tolerance for odors outside the hood; requires activated carbon filtration if hood fails.[1][2]
Methane Bridge LipophilicityDermal / SystemicIncreases ability to cross the skin barrier.[2]

Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for handling quantities >10 mg.[1][2]

A. Hand Protection (The Critical Barrier)

Context: Aromatic amines can permeate standard 4-mil nitrile gloves in minutes without visible degradation.[1][2]

  • Primary Layer (Inner): 4-mil Nitrile (Inspection layer).[1][2]

  • Secondary Layer (Outer - Short Term <15 mins): Minimum 8-mil Nitrile or Neoprene.[1][2]

  • Secondary Layer (Outer - Long Term >15 mins): Silver Shield® (EVOH/PE laminate) or Viton®.[1][2] Note: Laminate gloves offer >480 min breakthrough time for aromatics but reduce dexterity.[1][2]

B. Respiratory Protection

Context: Engineering controls are primary.[2] PPE is the backup.[2]

  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]

  • Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.[1][2]

    • Why OV? To capture the sulfur/amine vapors.[2]

    • Why P100? To capture particulates during weighing/transfer.[2]

C. Body & Eye Protection[2][3][4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient due to splash/vapor risk.[2]

  • Body: Tyvek® 400 (or equivalent) lab coat/coveralls.[1][2] Cotton lab coats absorb amines and hold them against the skin.[2] Tyvek repels liquids and particulates.[1][2]

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the duration of the task and the state of the chemical.

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution / Liquid State->Liquid Synthesis/Transfer Level1 Standard Protocol: Double Nitrile Gloves Fume Hood Lab Coat Solid->Level1 In Hood Resp Respirator Required: Full Face P100 + OV Solid->Resp Outside Hood Duration Contact Duration? Liquid->Duration Short < 10 Minutes Duration->Short Long > 10 Minutes Duration->Long Short->Level1 Level2 High Risk Protocol: Silver Shield (Laminate) Gloves Tyvek Sleeves/Suit Double Nitrile under Laminate Long->Level2 Level1->Level2 If Splash Risk High

Figure 1: PPE Selection Hierarchy based on exposure duration and physical state.[1][2]

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Objective: Prevent inhalation of dust and contamination of surfaces.[2][3]

  • Preparation:

    • Don double nitrile gloves .[2]

    • Place a disposable anti-static weighing boat inside the fume hood.[2]

    • Line the work surface with an absorbent, plastic-backed mat (absorbent side up).[1][2]

  • Execution:

    • Open the container only inside the hood.[2]

    • Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination.[2]

    • If static is present, use an ionizing anti-static gun to prevent powder dispersal.[2]

  • Decontamination:

    • Wipe the exterior of the secondary container with a solvent-dampened Kimwipe (acetone or ethanol, depending on solubility) before removing from the hood.[1][2]

    • Dispose of the Kimwipe as hazardous solid waste immediately.[2]

Protocol B: Waste Disposal

Objective: Prevent downstream exposure to facilities staff.[2]

  • Segregation: Do not mix with general organic solvents if possible.[2] Segregate into a container labeled "TOXIC: AROMATIC AMINES / SULFIDES" .[2]

  • Quenching (If applicable): Ensure the waste stream pH is neutral; acidic conditions can increase volatility of certain sulfide components.[2]

  • Container: Use high-density polyethylene (HDPE) or glass containers. Avoid standard LDPE wash bottles for long-term storage as amines can permeate them.[1][2]

Emergency Response: Spills

In the event of a spill outside the fume hood, immediate action is required.[2]

Spill_Response Alert 1. ALERT Notify Lab Personnel Evacuate Area Assess 2. ASSESS Is it > 100mL or Outside Hood? Alert->Assess Major MAJOR SPILL Evacuate & Call EHS/Fire Assess->Major Yes Minor MINOR SPILL Don PPE (Resp + Laminate Gloves) Assess->Minor No Clean 3. ABSORB Use Vermiculite or Chem-Sorb Pillows Minor->Clean Decon 4. DECONTAMINATE Scrub with mild detergent (Avoid Bleach - Reaction Risk) Clean->Decon Dispose 5. DISPOSE Double bag all waste Label 'Toxic Debris' Decon->Dispose

Figure 2: Emergency response workflow for aromatic amine spills.

Critical Note on Cleaning Agents: Do NOT use bleach (sodium hypochlorite) to clean amine spills.[2] Hypochlorites can react with amines to form chloramines, which are toxic and explosive gases.[2] Use a mild surfactant (soap and water) or a specific solvent designated by your chemical hygiene plan.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Aromatic Amines - Safety and Health Topics. United States Department of Labor.[2] [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2019).[1][2] Pocket Guide to Chemical Hazards: Aniline.[2][Link][1][2]

  • PubChem. (n.d.).[1][2] Compound Summary: Bis(4-aminophenyl)methane (Analogous Structure Hazard Data).[1][2] National Library of Medicine.[2] [Link][1][2]

Sources

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